molecular formula C24H19N5O4S B2629618 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 901736-15-0

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B2629618
CAS No.: 901736-15-0
M. Wt: 473.51
InChI Key: VUWGMDKUYJTOPJ-UHFFFAOYSA-N
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Description

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents such as methoxy groups, a nitrophenylmethylsulfanyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Scientific Research Applications

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions. One common approach is the annulation of a triazole ring to a quinazoline core. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development .

Properties

IUPAC Name

8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S/c1-32-20-12-18-19(13-21(20)33-2)25-24(34-14-15-7-6-10-17(11-15)29(30)31)28-23(18)26-22(27-28)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGMDKUYJTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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